
A Comparative Guide to Iridium and Ruthenium
Catalysts for Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Iridium

Cat. No.: B1218956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Transfer hydrogenation stands as a cornerstone of modern synthetic chemistry, offering a safer

and often more selective alternative to traditional hydrogenation methods that require high-

pressure gaseous hydrogen. At the heart of this methodology lie transition metal catalysts, with

iridium and ruthenium complexes being the undisputed frontrunners. This guide provides an

objective, data-driven comparison of iridium and ruthenium catalysts for transfer

hydrogenation, focusing on their performance, substrate scope, and mechanistic nuances to

aid researchers in catalyst selection for their specific applications.

Performance Comparison: Iridium vs. Ruthenium
The catalytic performance of iridium and ruthenium complexes in transfer hydrogenation is

highly dependent on the ligand framework, substrate, and reaction conditions. To provide a

clear comparison, the following table summarizes quantitative data for the asymmetric transfer

hydrogenation (ATH) of a widely used benchmark substrate, acetophenone. The data is

compiled from various studies, and while conditions may vary slightly, it offers a valuable

snapshot of the relative performance of these two catalytic systems.
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Summary of Performance:

Generally, iridium catalysts, particularly those based on the [Cp*IrCl₂]₂ precursor, are often

reported to exhibit higher turnover frequencies (TOFs) and can operate efficiently at lower

catalyst loadings compared to their ruthenium counterparts.[4] Ruthenium catalysts, especially

the well-known Noyori-type catalysts like [RuCl(p-cymene)(TsDPEN)], are highly effective and

have been extensively studied, providing excellent enantioselectivities for a wide range of

substrates.[7] The choice between iridium and ruthenium may therefore depend on the desired

reaction rate, cost considerations, and the specific substrate.

Substrate Scope
Both iridium and ruthenium catalysts demonstrate broad substrate applicability in transfer

hydrogenation, effectively reducing a variety of ketones and aldehydes.

Ruthenium Catalysts:

Noyori-type ruthenium catalysts and their derivatives are renowned for their exceptional

performance in the asymmetric transfer hydrogenation of aromatic and heteroaromatic ketones.

[1][8] They also show good to excellent enantioselectivities for α,β-unsaturated ketones.
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Tethered Ru(II) catalysts have been developed to reduce hindered ketones with high

enantioselectivity.[8] The substrate scope extends to ketoaldehydes, where dynamic kinetic

resolution can be achieved.[1]

Iridium Catalysts:

Iridium catalysts, often in combination with chiral N,N- or P,N-ligands, are highly efficient for

the asymmetric transfer hydrogenation of a wide array of ketones, including challenging

substrates like halogenated ketones.[9] They have also been successfully employed for the

reduction of alkynyl ketones to chiral propargylic alcohols.[10] Recent advancements have

demonstrated the use of iridium catalysts with sustainable hydrogen donors like glucose,

expanding the green chemistry applications of this catalytic system.[6]

Mechanistic Overview
The prevailing mechanism for both iridium and ruthenium catalyzed transfer hydrogenation,

particularly in the presence of N-H containing ligands (e.g., diamines, amino alcohols), is a

concerted, outer-sphere mechanism known as the metal-ligand bifunctional mechanism. This

mechanism avoids the need for substrate coordination to the metal center, which is particularly

advantageous for the reduction of C=O and C=N bonds over C=C bonds.
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Caption: Generalized catalytic cycles for Ru and Ir-catalyzed transfer hydrogenation.

The catalytic cycle typically involves the following key steps:

Activation: The precatalyst reacts with a base to form a 16-electron catalytically active

species.

Hydride Formation: The active species reacts with the hydrogen donor (e.g., isopropanol or

formic acid) to generate an 18-electron metal hydride.

Hydrogen Transfer: The metal hydride, in a concerted step involving the N-H proton of the

ligand, transfers a hydride to the carbonyl carbon and a proton to the carbonyl oxygen of the

substrate via a six-membered transition state.
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Product Release and Catalyst Regeneration: The resulting alcohol product is released,

regenerating the 16-electron active catalyst, which can then enter another catalytic cycle.

While this general mechanism holds true for many systems, computational studies suggest

subtle differences. For some iridium systems, a mechanism involving simultaneous

coordination of the ketone and the alcohol hydrogen donor has been proposed.[6]

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for catalyst evaluation. Below are

representative procedures for the transfer hydrogenation of a ketone using common ruthenium

and iridium catalyst precursors.

Ruthenium-Catalyzed Transfer Hydrogenation of
Acetophenone
This procedure is adapted from a published method for the transfer hydrogenation of ketones

using a [(p-cymene)RuCl₂]₂ catalyst with a 2,2′-bibenzimidazole ligand.[5]

Materials:

Ketone (e.g., acetophenone, 1 mmol)

[(p-cymene)RuCl₂]₂ (6.1 mg, 0.01 mmol, 1 mol%)

2,2′-bibenzimidazole (4.6 mg, 0.02 mmol, 2 mol%)

Cesium carbonate (Cs₂CO₃) (97.8 mg, 0.3 mmol)

2-propanol (3 mL)

25 mL reaction tube

Procedure:

To a 25 mL reaction tube, add the ketone (1 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg), 2,2′-

bibenzimidazole (4.6 mg), and Cs₂CO₃ (97.8 mg).
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Add 2-propanol (3 mL) to the tube.

Seal the tube and heat the mixture at 130 °C for 12 hours.

Cool the reaction mixture to room temperature.

Filter the solid-liquid mixture through a sand core funnel and collect the filtrate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl

acetate, 8:1) to obtain the pure alcohol.

Iridium-Catalyzed Transfer Hydrogenation of
Acetophenone using a Sustainable Hydrogen Donor
This protocol is based on a study using an aqua(2,2′-bipyridine-6,6′-dionato)

(pentamethylcyclopentadienyl)iridium catalyst with glucose as the hydrogen donor.[11]

Materials:

Ketone (e.g., acetophenone, 2.0 mmol)

Aqua(2,2′-bipyridine-6,6′-dionato)(pentamethylcyclopentadienyl)iridium catalyst (1 mol% Ir)

Glucose (4.0 mmol)

Sodium carbonate (Na₂CO₃) (0.10 mmol, 5.0 mol%)

Degassed distilled water (3.0 mL)

5 mL stainless-steel reactor

Procedure:

Under an argon atmosphere, place the iridium catalyst (0.02 mmol), acetophenone (2.0

mmol), glucose (4.0 mmol), and Na₂CO₃ (0.10 mmol) in a 5 mL stainless-steel reactor.
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Add degassed distilled water (3.0 mL).

Seal the reactor and stir the mixture at 100 °C for 20 hours.

After cooling to room temperature, dilute the mixture with toluene (50 mL).

The yield can be determined by ¹H NMR analysis using an internal standard. The product

can be isolated by extraction and subsequent purification by column chromatography.

Conclusion
Both iridium and ruthenium complexes are exceptionally powerful catalysts for transfer

hydrogenation, each with its own set of advantages. Iridium catalysts often provide higher

activity and are effective for a broad range of substrates, including those that are challenging to

reduce. Ruthenium catalysts, particularly the well-established Noyori-type systems, are highly

reliable and provide excellent enantioselectivities. The choice between these two metals will

ultimately be guided by the specific requirements of the chemical transformation, including the

nature of the substrate, desired reaction speed, cost, and the importance of asymmetric

induction. The provided data and protocols offer a solid foundation for researchers to embark

on their investigations into the fascinating and synthetically valuable field of transfer

hydrogenation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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